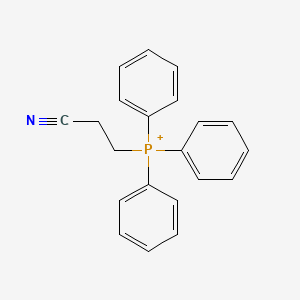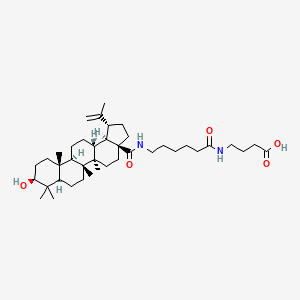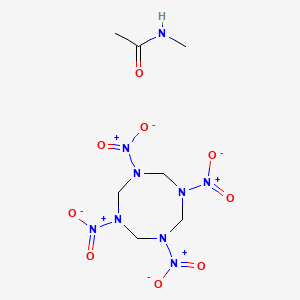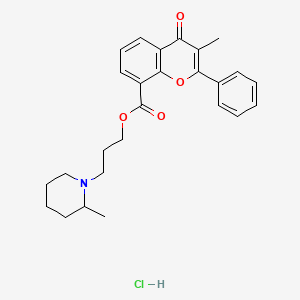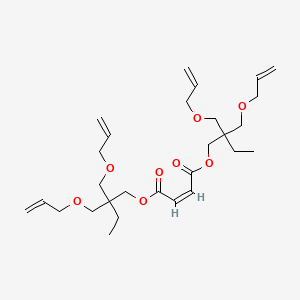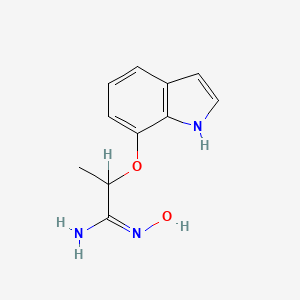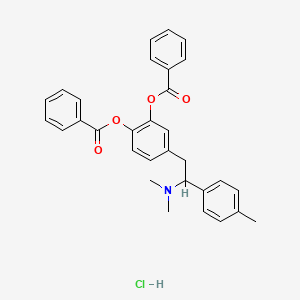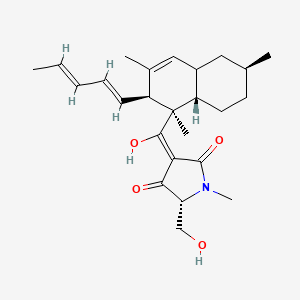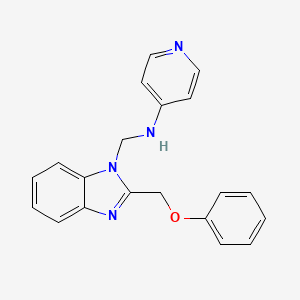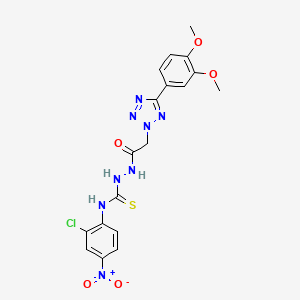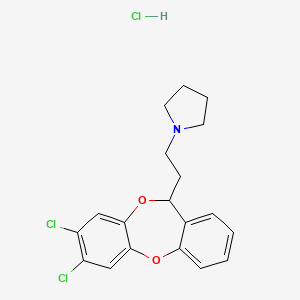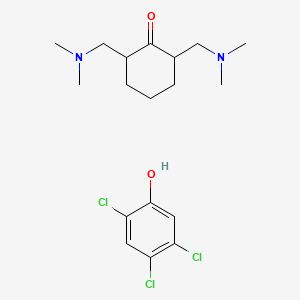
Unii-jkh4JA8S4L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with 2,4,5-trichlorophenol under controlled conditions to form the final compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis((dimethylamino)methyl)cyclohexanone: A similar compound without the trichlorophenol moiety.
2,4,5-trichlorophenol: A related compound that lacks the cyclohexanone derivative.
Uniqueness
The uniqueness of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components. This combination allows for unique interactions and applications in various fields .
Propiedades
Número CAS |
53404-83-4 |
|---|---|
Fórmula molecular |
C18H27Cl3N2O2 |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;2,4,5-trichlorophenol |
InChI |
InChI=1S/C12H24N2O.C6H3Cl3O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;7-3-1-5(9)6(10)2-4(3)8/h10-11H,5-9H2,1-4H3;1-2,10H |
Clave InChI |
RCBSAJDQFAIXEY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCC(C1=O)CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


